D-Norpropoxyphene maleate salt

Overview

Description

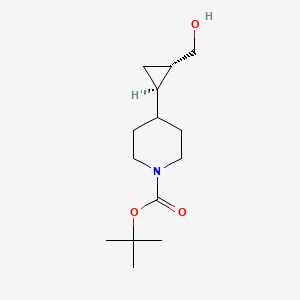

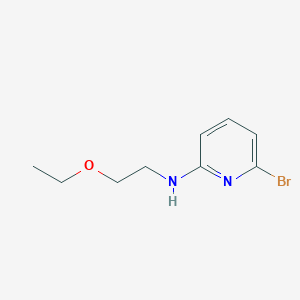

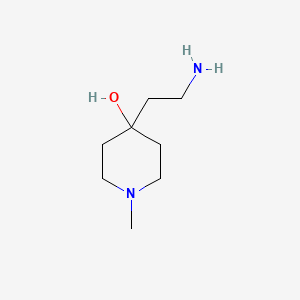

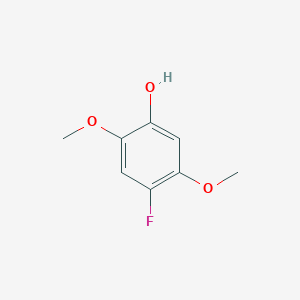

D-Norpropoxyphene Maleate Salt consists of the D-enantiomer of norpropoxyphene paired with maleic acid to form a salt . This salt form increases the solubility of the compound in water, which is useful for various types of chemical analyses and reactions that require the compound to be in a dissolved state . It is used as a reference standard for chemical identification and quantification purposes in analytical techniques such as chromatography .

Molecular Structure Analysis

The molecular formula of D-Norpropoxyphene Maleate Salt is C25H31NO6 . The InChI code isInChI=1S/C21H27NO2.C4H4O4/c1-4-20 (23)24-21 (17 (2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18;5-3 (6)1-2-4 (7)8/h5-14,17,22H,4,15-16H2,1-3H3;1-2H, (H,5,6) (H,7,8)/b;2-1- . The Canonical SMILES is CCC (=O)OC (CC1=CC=CC=C1) (C2=CC=CC=C2)C (C)CNC.C (=CC (=O)O)C (=O)O . Physical And Chemical Properties Analysis

The molecular weight of D-Norpropoxyphene Maleate Salt is 441.52 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 11 . The exact mass is 441.21513771 g/mol and the monoisotopic mass is also 441.21513771 g/mol . The topological polar surface area is 113 Ų .Scientific Research Applications

Crystallographic and Chromatographic Studies

- X-Ray Crystallography and Gas Chromatographic-Mass Spectrometric Studies : Norpropoxyphene maleate's crystal structure has been extensively studied. Its conformation is discussed in relation to similar compounds. Gas chromatographic-mass spectrometric investigation indicates the potential formation of metabolites during gas chromatographic separation (Norheim & Bye, 1976).

Kinetics and Metabolism Research

- d-Propoxyphene Kinetics : Studies have focused on d-Propoxyphene kinetics, particularly in relation to oral and intravenous doses in humans. This includes the total urinary excretion and systemic availability, highlighting the metabolic relationship with norpropoxyphene (Gram et al., 1979).

- Metabolite Identification : Research using deuterium labeling and GC-MS analysis identified eight urinary metabolites of d-propoxyphene in humans, including norpropoxyphene and dinorpropoxyphene (McMahon et al., 1973).

- Propoxyphene N-Demethylation in Metabolism : Studies in rats, dogs, and humans have shown that propoxyphene N-demethylation is a primary metabolic step, with numerous end products mainly excreted in bile as conjugates (McMahon et al., 1971).

Pharmacological and Toxicological Studies

- Electrophysiologic Properties in Cardiac Tissues : d-Propoxyphene and d-norpropoxyphene have been found to depress cardiac conduction in canine myocardial tissues both in vitro and in vivo, suggesting a potential role in cardiac toxicities associated with propoxyphene overdose (Holland & Steinberg, 1979).

- Depression of Myocardial Contractile Function : Studies on isolated cat right ventricular papillary muscles have shown that propoxyphene and norpropoxyphene depress maximum developed isometric tension and its first derivative, indicating a cardiac depressant action (Amsterdam et al., 1981).

Analytical Methodology

- Gas Chromatographic Determination : Techniques have been developed for the simultaneous determination of dextropropoxyphene and norpropoxyphene in plasma and urine, using gas chromatography and solid-phase extraction (Christensen, 2009), (Amalfitano et al., 1996).

Comparative Studies of Maleate Salts

- Bioequivalence Study of Amlodipine Maleate vs. Besylate : A study demonstrated that amlodipine maleate and besylate are bioequivalent, suggesting the potential for similar comparative studies with norpropoxyphene maleate (Mignini et al., 2007).

Additional Research

- New Hydrophobic L-Amino Acid Salts : Research on maleates of hydrophobic amino acids, such as L-leucenium hydrogen maleate, provides insights into the properties of maleate salts in general, which could be relevant to understanding norpropoxyphene maleate (Arkhipov et al., 2015).

Safety and Hazards

In case of inhalation, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be flushed with water as a precaution . If swallowed, nothing should be given by mouth to an unconscious person and the mouth should be rinsed with water .

properties

IUPAC Name |

but-2-enedioic acid;[3-methyl-4-(methylamino)-1,2-diphenylbutan-2-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2.C4H4O4/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18;5-3(6)1-2-4(7)8/h5-14,17,22H,4,15-16H2,1-3H3;1-2H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQPFYNZJNOOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38910-73-5 | |

| Record name | D-Norpropoxyphene maleate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-methyl-1-{[2-methyl-3-(trifluoromethyl)phenyl]methyl}-6-(4-morpholinyl)-1H-benzimidazole-4-carboxylate](/img/structure/B1507857.png)

![6-[Difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]methyl]quinoline](/img/structure/B1507885.png)